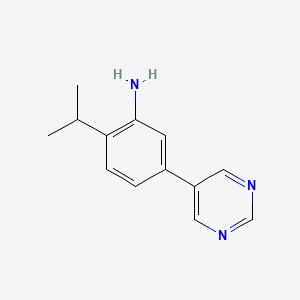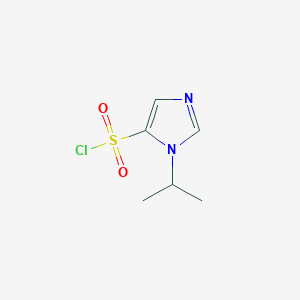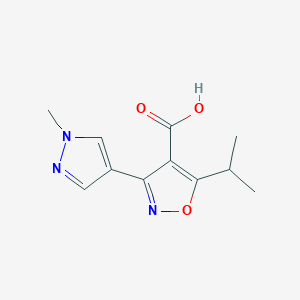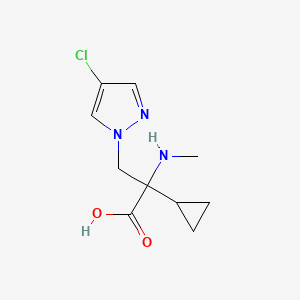
2-Isopropyl-5-(pyrimidin-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a pyrimidine ring attached to an aniline structure, with an isopropyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with pyrimidine-5-carbaldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aniline group is converted to a nitro or nitroso derivative.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro- or nitroso-derivatives of the compound.
Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- 2-(Propan-2-yl)-5-(pyridin-2-yl)aniline
- 2-(Propan-2-yl)-5-(quinolin-2-yl)aniline
- 2-(Propan-2-yl)-5-(isoquinolin-1-yl)aniline
Comparison: Compared to its analogs, 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline exhibits unique properties due to the presence of the pyrimidine ring. This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and binding affinity. The pyrimidine ring also enhances the compound’s potential as a pharmacophore in drug design, making it a valuable scaffold for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
2-propan-2-yl-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C13H15N3/c1-9(2)12-4-3-10(5-13(12)14)11-6-15-8-16-7-11/h3-9H,14H2,1-2H3 |
Clé InChI |
JMVAZWYCIRDIKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C2=CN=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)







